BenchChemオンラインストアへようこそ!

Ciclopirox-d11 β-D-Glucuronide

Bioanalysis LC-MS/MS Quantitative Pharmacology

Select Ciclopirox-d11 β-D-Glucuronide (≥98 atom % D, ≥98% chemical purity) as your ICH M10-compliant stable isotope-labeled internal standard for absolute quantitation of the ciclopirox glucuronide metabolite in plasma, urine, or tissue. Its +11 Da mass shift and near-identical physicochemical behavior eliminate matrix-effect variability, a critical advantage over non-isotopic analogs that co-elute but produce indistinguishable MS signal. This standard is essential for robust pharmacokinetic modeling of novel ciclopirox formulations, regulatory bioanalysis for NDAs, and in vitro/in vivo metabolism studies requiring definitive structural confirmation.

Molecular Formula C₁₈H₁₄D₁₁NO₈
Molecular Weight 394.46
CAS No. 1279033-13-4
Cat. No. B1140698
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCiclopirox-d11 β-D-Glucuronide
CAS1279033-13-4
Synonyms1-[(6-Cyclohexyl-d11-4-methyl-2-oxo-1(2H)-pyridinyl)oxy]-1-deoxy-β-D-glucopyranuronic Acid; 
Molecular FormulaC₁₈H₁₄D₁₁NO₈
Molecular Weight394.46
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ciclopirox-d11 β-D-Glucuronide (CAS 1279033-13-4): A Stable Isotope-Labeled Glucuronide Metabolite Internal Standard for Quantitative Bioanalysis


Ciclopirox-d11 β-D-Glucuronide (CAS 1279033-13-4) is a stable isotope-labeled internal standard comprising the inactive glucuronide metabolite of the synthetic antifungal agent Ciclopirox (CPX), in which eleven hydrogen atoms are substituted with deuterium (d11) on the cyclohexyl moiety . With a molecular formula of C18H14D11NO8 and a molecular weight of 394.46 g/mol, this compound is chemically and physically indistinguishable from the unlabeled Ciclopirox β-D-Glucuronide (CAS 79419-54-8) except for its mass difference . This isotopic labeling confers a mass shift of +11 Da, enabling its primary application as a tracer for the absolute quantitation of the parent drug and its glucuronide metabolite during drug development and pharmacokinetic evaluation using liquid chromatography-tandem mass spectrometry (LC-MS/MS) .

Why Unlabeled Ciclopirox β-D-Glucuronide (CAS 79419-54-8) Cannot Substitute for Ciclopirox-d11 β-D-Glucuronide in Quantitative LC-MS/MS Workflows


In LC-MS/MS bioanalysis, the use of a non-isotopic analog or an unlabeled version of the analyte as an internal standard (IS) introduces significant analytical variability. Unlike Ciclopirox-d11 β-D-Glucuronide, the unlabeled Ciclopirox β-D-Glucuronide (CAS 79419-54-8) co-elutes with the endogenous analyte but does not possess a distinct mass shift, rendering it indistinguishable in the mass spectrometer and therefore useless as an IS for quantifying the same molecular species [1]. Furthermore, structural analogs may exhibit different ionization efficiencies and extraction recoveries across varying biological matrices, leading to inaccurate compensation for matrix effects and ion suppression—a primary source of error in quantitative bioanalysis [2]. The substitution of a deuterated internal standard like Ciclopirox-d11 β-D-Glucuronide with its unlabeled counterpart or a non-isotopic analog fails to meet the International Council for Harmonisation (ICH) M10 bioanalytical method validation guidelines, which mandate the use of stable isotope-labeled internal standards for robust, precise, and accurate quantification [3].

Ciclopirox-d11 β-D-Glucuronide Quantitative Differentiation: Evidence-Based Procurement Decision Guide


Mass Difference Enables Unambiguous Quantitation in LC-MS/MS: +11 Da Separation from Endogenous Metabolite

Ciclopirox-d11 β-D-Glucuronide possesses a molecular ion mass of approximately 394.46 g/mol (free acid), which is +11 Da greater than the unlabeled Ciclopirox β-D-Glucuronide (CAS 79419-54-8) at 383.39 g/mol . This mass difference is exclusively due to the substitution of 11 hydrogen atoms with deuterium (d11) on the cyclohexyl ring. This isotopic shift is sufficient to ensure baseline separation in the mass analyzer of a triple quadrupole MS, allowing the internal standard (IS) and the endogenous analyte to be quantified independently without spectral overlap .

Bioanalysis LC-MS/MS Quantitative Pharmacology

Isotopic Enrichment ≥98 Atom % D Ensures Minimal Signal Interference for Quantitative Accuracy

Ciclopirox-d11 β-D-Glucuronide is supplied with a guaranteed isotopic enrichment of ≥98 atom % D, with typical lot-specific values reaching 99.0% [1]. This high level of deuterium incorporation minimizes the residual unlabeled (d0) fraction that would otherwise contribute to the analyte signal. In contrast, a hypothetical lower-enrichment IS (e.g., 90% D) would introduce a systematic positive bias of up to 10% in the measured analyte concentration, violating typical bioanalytical method acceptance criteria for accuracy (±15% or ±20% at LLOQ) [2].

Analytical Chemistry Method Validation Stable Isotope Standards

High Chemical Purity (≥98% by HPLC) Reduces Impurity-Driven Analytical Interference

This compound is supplied with a minimum chemical purity of 98.0% as determined by HPLC, with typical lot-specific purity reaching 99.9% [1]. High purity is critical for internal standards because impurities can co-elute or generate isobaric interferences that compromise the accuracy and precision of quantitative assays. In comparison, a typical unlabeled reference standard for the same metabolite may be offered at a lower purity specification (e.g., >95%), potentially introducing greater uncertainty into the analytical method .

Reference Standards Quality Control HPLC

Validated Application in ICH M10-Compliant Bioanalytical Method Achieving LLOQ of 3.906 nM

While Ciclopirox-d11 β-D-Glucuronide itself is a labeled metabolite, the broader class of deuterated Ciclopirox internal standards (including the d11-sodium salt analog) has been successfully applied in a validated LC-MS/MS method that met all ICH M10 bioanalytical method validation criteria [1]. This method demonstrated high sensitivity with a lower limit of quantitation (LLOQ) of 3.906 nM (0.81 ng/mL) for Ciclopirox and maintained linearity up to 1000 nM (r ≥ 0.9998) [2]. In contrast, earlier methods lacking stable isotope-labeled internal standards often suffered from poor reproducibility and higher LLOQs due to uncorrected matrix effects [3].

Pharmacokinetics Method Validation ICH M10

Primary Procurement-Driven Application Scenarios for Ciclopirox-d11 β-D-Glucuronide


Absolute Quantitation of Ciclopirox Glucuronide in Plasma/Urine for Pharmacokinetic Studies

Ciclopirox-d11 β-D-Glucuronide is essential as a stable isotope-labeled internal standard for the accurate, absolute quantitation of the inactive glucuronide metabolite (CPX-G) in biological matrices such as plasma and urine. Its +11 Da mass shift enables precise LC-MS/MS measurements that correct for matrix effects and ion suppression, which are mandated by ICH M10 guidelines for robust pharmacokinetic (PK) evaluation [1]. Researchers developing PK models for novel formulations or delivery routes of Ciclopirox require this compound to generate reliable concentration-time data for the primary circulating metabolite [2].

Regulatory-Compliant Method Development and Validation for IND/NDA Submissions

In the context of drug repurposing or new drug applications (NDA) for Ciclopirox, bioanalytical laboratories must develop and validate methods that meet stringent regulatory standards [1]. The high isotopic enrichment (≥98 atom % D) and chemical purity (≥98%) of Ciclopirox-d11 β-D-Glucuronide [2] are critical quality attributes that ensure the method's accuracy and precision meet the acceptance criteria defined in ICH M10, thereby supporting the reliability of data included in regulatory submissions [3].

Metabolite Identification and Profiling in Drug Metabolism Studies

This deuterated glucuronide serves as a reference standard for confirming the identity and quantifying Ciclopirox glucuronide in in vitro (e.g., hepatocyte incubations) and in vivo metabolism studies. Its distinct MS/MS fragmentation pattern, combined with the known +11 Da mass shift, provides definitive evidence for structural confirmation, distinguishing it from other potential phase II metabolites or isobaric interferences [1].

Correction of Matrix Effects in Complex Biological Sample Analysis

When analyzing Ciclopirox and its glucuronide in complex matrices (e.g., tissue homogenates, fecal samples), significant matrix effects and ion suppression can lead to inaccurate quantitation [1]. The use of Ciclopirox-d11 β-D-Glucuronide as an internal standard compensates for these effects because its co-elution and ionization behavior closely mimics that of the unlabeled analyte, ensuring accurate and reproducible results across a wide range of sample types [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

10 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ciclopirox-d11 β-D-Glucuronide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.